molecular formula C24H25NO7 B11145053 trans-4-[({[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11145053
M. Wt: 439.5 g/mol
InChI Key: MQGHBBGWYHTZHS-UHFFFAOYSA-N
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Description

4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that combines a benzo[c]chromene core with a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction between substituted salicylaldehydes and α,β-unsaturated carbonyl compounds . This is followed by the introduction of the methoxy group and the formation of the amide linkage. The final step involves the attachment of the cyclohexane carboxylic acid moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the benzo[c]chromene core can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[2-({8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its combination of a benzo[c]chromene core with a cyclohexane carboxylic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H25NO7

Molecular Weight

439.5 g/mol

IUPAC Name

4-[[[2-(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H25NO7/c1-30-16-6-8-18-19-9-7-17(11-21(19)32-24(29)20(18)10-16)31-13-22(26)25-12-14-2-4-15(5-3-14)23(27)28/h6-11,14-15H,2-5,12-13H2,1H3,(H,25,26)(H,27,28)

InChI Key

MQGHBBGWYHTZHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)NCC4CCC(CC4)C(=O)O)OC2=O

Origin of Product

United States

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